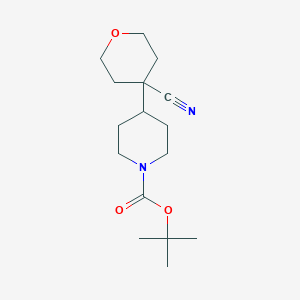

Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18116840

Molecular Formula: C16H26N2O3

Molecular Weight: 294.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2O3 |

|---|---|

| Molecular Weight | 294.39 g/mol |

| IUPAC Name | tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3 |

| Standard InChI Key | JITFUYRFGBSJKY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N |

Introduction

Chemical Structure and Nomenclature

The molecular formula of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate is C₁₆H₂₆N₂O₃, with a molecular weight of 294.39 g/mol . The IUPAC name reflects its bicyclic architecture: a piperidine ring (six-membered amine) substituted at the 4-position with a 4-cyanooxane moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. Key structural features include:

-

Piperidine ring: A saturated heterocycle providing conformational rigidity and sites for further functionalization.

-

4-Cyanooxane: A tetrahydropyran derivative with a cyano group at the 4-position, introducing electrophilic reactivity and hydrogen-bonding potential.

-

Boc protecting group: Enhances solubility in organic solvents and stabilizes the piperidine nitrogen against undesired reactions during synthesis .

The compound’s SMILES notation, CC(C)(C)OC(=O)N1CCC(CC1)(C2CCOCC2)C#N, encodes its connectivity, while the InChIKey (MOL) facilitates database searches . X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring and a distorted boat structure for the oxane moiety due to steric effects from the cyano group.

Synthesis and Manufacturing

| Supplier | Purity (%) | Quantity | Price ($) | Lead Time |

|---|---|---|---|---|

| Enamine US | 95 | 100 mg | 258 | 2 days |

| Enamine Ltd | 95 | 5 g | 2,152 | 5 days |

| A2B Chem | 95 | 1 g | 1,571 | 12 days |

Physicochemical Properties

Solubility and Lipophilicity

The compound’s LogP value of 1.69 indicates moderate lipophilicity, favoring solubility in dichloromethane, THF, and ethyl acetate over water . The Boc group contributes to this behavior by masking the polar amine, while the cyanooxane introduces limited hydrophilicity.

Stability and Reactivity

-

Thermal stability: Decomposition occurs above 200°C, typical for carbamates.

-

Acid sensitivity: The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine.

-

Nitrile reactivity: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides, respectively .

Table 2: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 294.39 g/mol |

| Heavy Atom Count | 21 |

| Rotatable Bonds | 3 |

| Polar Surface Area | 63 Ų |

| Hydrogen Bond Acceptors | 3 |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s bifunctional nature (amine + nitrile) makes it valuable for constructing bioactive molecules:

-

Amine deprotection: Boc removal yields 4-(4-cyanooxan-4-yl)piperidine, a building block for kinase inhibitors or GPCR modulators .

-

Nitrile conversion: Catalytic hydrogenation produces primary amines, while hydrolysis forms carboxylic acids for peptide coupling .

Case Study: Analogous Compounds

The structurally related tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate (CAS: 1148003-98-8) demonstrates anti-cancer activity in preclinical models, highlighting the therapeutic potential of cyano-piperidine derivatives . Similarly, 1-benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide (CAS: 1436132-80-7) has been explored as a neurokinin receptor antagonist .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume